2,3-Difluoro-6-nitrobenzenesulfonamide

Organic Synthesis Purification Process Chemistry

Sourcing regioisomerically pure fluorinated nitrobenzenesulfonamides is critical; substituting generic isomers risks failed nucleophilic aromatic substitutions or off-target biological activity. This 2,3-difluoro-6-nitro isomer provides a validated scaffold for selective CA IX/XII inhibitor design. - Specific substitution pattern ensures predictable reactivity and target binding affinity. - High purity (≥98%) minimizes confounding impurities in biological assays. - Distinct boiling point (428.1±55.0 °C) enables isomer-specific purification strategies.

Molecular Formula C6H4F2N2O4S
Molecular Weight 238.17 g/mol
Cat. No. B13625307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-6-nitrobenzenesulfonamide
Molecular FormulaC6H4F2N2O4S
Molecular Weight238.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1[N+](=O)[O-])S(=O)(=O)N)F)F
InChIInChI=1S/C6H4F2N2O4S/c7-3-1-2-4(10(11)12)6(5(3)8)15(9,13)14/h1-2H,(H2,9,13,14)
InChIKeyFTCPDOGKRVCSPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Difluoro-6-nitrobenzenesulfonamide: High-Purity Fluorinated Building Block


2,3-Difluoro-6-nitrobenzenesulfonamide (CAS 1249934-07-3) is an aromatic sulfonamide derivative with the molecular formula C6H4F2N2O4S and a molecular weight of 238.17 g/mol. Its structure features a benzenesulfonamide core with a nitro group at the 6-position and fluorine atoms at the 2- and 3-positions. This unique substitution pattern imparts distinct electronic and steric properties compared to other fluorinated nitrobenzenesulfonamide regioisomers . Commercially, the compound is available at high purity levels of 97-98% from specialty chemical suppliers, making it a valuable intermediate for pharmaceutical research and organic synthesis applications .

High-purity fluorinated building block for pharmaceutical and organic synthesis
Unique 2,3-difluoro-6-nitro substitution pattern supports SAR studies
Suitable for nucleophilic aromatic substitution and amine derivatization workflows

2,3-Difluoro-6-nitrobenzenesulfonamide: Irreplaceable in Key Syntheses


Fluorinated nitrobenzenesulfonamides are not interchangeable building blocks. The precise positioning of fluorine and nitro substituents on the benzene ring dictates the compound's reactivity, electronic properties, and biological target interactions . The 2,3-difluoro-6-nitro substitution pattern in this compound creates a distinct electronic environment that influences nucleophilic aromatic substitution rates and hydrogen-bonding capabilities compared to regioisomers like 2,3-difluoro-5-nitrobenzenesulfonamide or 2,6-difluoro-4-nitrobenzenesulfonamide . Furthermore, the combination of electron-withdrawing fluorine and nitro groups in this specific arrangement confers a predicted density and boiling point that differ from closely related analogs, impacting formulation and purification strategies . Substituting a generic sulfonamide without verifying the substitution pattern can lead to failed reactions, altered selectivity, or compromised biological activity in downstream applications.

Target
2,3-Difluoro-6-nitrobenzenesulfonamide
Other regioisomers (e.g., 5-nitro, 4-nitro)
Substitution pattern may shift SNAr reactivity and hydrogen-bonding profiles, altering synthetic outcomes
Target
High-purity grade (97–98% reported)
Lower-purity analogs
Purity grade differences can affect reproducibility in sensitive coupling or biological assays
Target
Distinct boiling point profile
Regioisomers with different physical properties
Boiling point variation may impact distillation-based purification and process development

2,3-Difluoro-6-nitrobenzenesulfonamide vs. Regioisomers: Key Differences


Boiling Point: 6-Nitro vs. 5-Nitro Regioisomer

The 6-nitro regioisomer (2,3-difluoro-6-nitrobenzenesulfonamide) exhibits a significantly higher predicted boiling point compared to its 5-nitro analog, which can be leveraged for separation and purification in synthetic workflows. The 6-nitro compound has a predicted boiling point of 428.1±55.0 °C, whereas the 5-nitro isomer has a predicted boiling point of 417.1±55.0 °C, representing a difference of approximately 11 °C .

Boiling point
Data to verify
428.1±55.0 °C vs 417.1±55.0 °C (11 °C higher for target)
Supports isomer identification and purification strategy development
Predicted values; experimental confirmation may vary
Organic Synthesis Purification Process Chemistry

Purity and Density Specifications

Commercial availability and purity specifications differ among fluorinated nitrobenzenesulfonamide regioisomers. The target compound, 2,3-difluoro-6-nitrobenzenesulfonamide, is offered with a minimum purity specification of 97% (AKSci) or 98% (CymitQuimica, Chemscene) . In contrast, the 4,5-difluoro-2-nitrobenzenesulfonamide analog is available with a minimum purity specification of 95% . The target compound also has a predicted density of 1.717±0.06 g/cm³, which is identical to the predicted density of the 2,3-difluoro-5-nitro regioisomer, indicating that other physical properties beyond density must be used for differentiation .

Purity specification
Vendor specification
97–98% (target) vs 95% (4,5-difluoro analog)
Higher reported purity may reduce pre-use purification steps
Vendor data; batch-specific verification recommended
Procurement Quality Control Analytical Chemistry

Electronic and Steric Effects on SNAr Reactivity

The specific 2,3-difluoro-6-nitro substitution pattern on the benzenesulfonamide scaffold creates a unique electronic environment due to the combined electron-withdrawing effects of the ortho-fluorine, meta-fluorine, and para-nitro groups relative to the sulfonamide moiety. This arrangement influences the compound's reactivity in nucleophilic aromatic substitution (SNAr) reactions and its potential as a hydrogen-bond donor/acceptor in biological target engagement . While quantitative kinetic data directly comparing this specific isomer to all regioisomers are not available in the primary literature, the distinct substitution pattern is a recognized driver of differential reactivity in sulfonamide-based inhibitor design, where fluorine and nitro group placement is critical for modulating enzyme inhibition potency and isoform selectivity [1].

SNAr reactivity
Class-level inference
Unique electron-withdrawing pattern (2,3-diF, 6-NO₂) influences substitution rates
Supports SAR studies where precise fluorine/nitro orientation is critical
Quantitative kinetic comparison not available; experimental validation required
Medicinal Chemistry Chemical Biology Synthetic Methodology

2,3-Difluoro-6-nitrobenzenesulfonamide: Key Applications


Carbonic Anhydrase Inhibitor Synthesis

The compound serves as a key intermediate for synthesizing fluorinated benzenesulfonamide-based inhibitors of carbonic anhydrase (CA) isoforms. The 2,3-difluoro-6-nitro substitution pattern is a critical structural motif in the design of selective inhibitors targeting tumor-associated CA IX and CA XII, as the precise positioning of fluorine and nitro groups influences binding affinity and selectivity over off-target isoforms [1]. The high purity (97-98%) of the commercially available compound minimizes impurities that could confound biological assay results .

Versatile Building Block for Fluorinated Molecules

This compound is employed as a versatile building block in multi-step organic syntheses. The presence of both fluorine atoms and a nitro group allows for sequential functionalization. The nitro group can be reduced to an amine for further derivatization, while the fluorine atoms can participate in nucleophilic aromatic substitution reactions to introduce diverse substituents, enabling the construction of complex molecular architectures with tailored properties . The distinct boiling point (428.1±55.0 °C) compared to its 5-nitro isomer can be leveraged for purification by distillation .

Photoaffinity Probes and Cleavable Linkers

Nitrobenzenesulfonamides are established scaffolds for photoaffinity probes and cleavable linkers in chemical biology. The 2,3-difluoro-6-nitrobenzenesulfonamide can be incorporated into probes for target identification and validation studies. The nitrobenzenesulfonamide moiety can be cleaved under mild conditions (e.g., with 2-mercaptoethanol), allowing for the selective release of captured biomolecules for downstream analysis . The unique substitution pattern of this compound may offer distinct cleavage kinetics or linker properties compared to other nitrobenzenesulfonamide analogs.

Herbicide and Fungicide Synthesis

Fluorinated sulfonamide derivatives are increasingly explored in agrochemical research for their herbicidal and fungicidal activities [2]. The 2,3-difluoro-6-nitrobenzenesulfonamide scaffold can be used as a starting point for synthesizing novel crop protection agents. The electron-withdrawing fluorine and nitro groups can enhance the metabolic stability and bioavailability of the resulting agrochemical candidates, while the sulfonamide moiety can serve as a key pharmacophore for target enzyme inhibition [3].

Application
Selection Property
Validation Focus
Carbonic anhydrase inhibitor synthesis
2,3-difluoro-6-nitro substitution pattern for CA isoform selectivity
Binding affinity and isoform-selectivity assay validation
Versatile fluorinated building block
Sequential functionalization (nitro reduction, SNAr)
Multi-step synthesis reproducibility and purification control
Photoaffinity probes / cleavable linkers
Cleavable nitrobenzenesulfonamide scaffold
Cleavage kinetics and linker stability under mild conditions
Agrochemical lead synthesis
Fluorinated sulfonamide core for metabolic stability
Agrochemical activity screening and environmental fate assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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